![molecular formula C19H21NO4 B2675247 2-(Benzylamino)-4-(4-ethoxyphenyl)-4-oxobutanoic acid CAS No. 329929-04-6](/img/structure/B2675247.png)
2-(Benzylamino)-4-(4-ethoxyphenyl)-4-oxobutanoic acid
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Description
2-(Benzylamino)-4-(4-ethoxyphenyl)-4-oxobutanoic acid, also known as BEPOB, is a synthetic organic compound used in a variety of scientific research applications. This compound has a unique structure that makes it useful for a variety of purposes, including biochemical and physiological effects. BEPOB is a versatile compound that can be used in laboratory experiments to study the effects of different compounds on biological systems.
Scientific Research Applications
Biomarkers in Tobacco Exposure and Cancer Research
Research on human urinary carcinogen metabolites, such as those from tobacco, highlights the use of analytical methods to identify and quantify exposure to carcinogens. Although not directly related to "2-(Benzylamino)-4-(4-ethoxyphenyl)-4-oxobutanoic acid," understanding the methodologies used in these studies, such as the identification of specific biomarkers (e.g., NNAL, a tobacco-specific nitrosamine), could inform research into the metabolism and potential toxicological implications of similar compounds (Hecht, 2002).
Herbicide Toxicity and Environmental Impact
The environmental fate, toxicology, and impact of herbicides, like 2,4-Dichlorophenoxyacetic acid (2,4-D), provide a framework for studying similar chemical compounds. Research methodologies assessing toxicity, mutagenicity, and environmental distribution could be adapted for assessing "2-(Benzylamino)-4-(4-ethoxyphenyl)-4-oxobutanoic acid," particularly in understanding its potential as an environmental contaminant or its degradation products (Zuanazzi, Ghisi, & Oliveira, 2020).
Antioxidant and Pharmacological Potential of Plant Compounds
Studies on plant-derived compounds, such as syringic acid, offer insights into the antioxidant, antimicrobial, and therapeutic applications of phenolic compounds. The structural analysis and biological activity relationships observed in these studies could guide research into the pharmacological potential of "2-(Benzylamino)-4-(4-ethoxyphenyl)-4-oxobutanoic acid" and similar molecules (Srinivasulu et al., 2018).
Biodegradation of Organic Pollutants
Research on the enzymatic degradation of organic pollutants highlights potential applications for "2-(Benzylamino)-4-(4-ethoxyphenyl)-4-oxobutanoic acid" in bioremediation. Understanding the mechanisms and enzymes involved in the biodegradation of complex organic compounds, such as those presented by Husain & Husain (2007), could inform strategies for mitigating the environmental impact of similar chemicals (Husain & Husain, 2007).
properties
IUPAC Name |
2-(benzylamino)-4-(4-ethoxyphenyl)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-2-24-16-10-8-15(9-11-16)18(21)12-17(19(22)23)20-13-14-6-4-3-5-7-14/h3-11,17,20H,2,12-13H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKURQWFSVKTKIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CC(C(=O)O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylamino)-4-(4-ethoxyphenyl)-4-oxobutanoic acid |
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